3-[(3-Chlorobenzyl)oxy]piperidine hydrochloride
Overview
Description
“3-[(3-Chlorobenzyl)oxy]piperidine hydrochloride” is a chemical compound with the molecular formula C12H17Cl2NO . It is used in scientific research, particularly in the field of proteomics .
Molecular Structure Analysis
The molecular weight of “3-[(3-Chlorobenzyl)oxy]piperidine hydrochloride” is 262.18 . The molecular formula is C12H17Cl2NO .Physical And Chemical Properties Analysis
The molecular formula of “3-[(3-Chlorobenzyl)oxy]piperidine hydrochloride” is C12H17Cl2NO, and its average mass is 262.176 Da .Scientific Research Applications
Proteomics Research
This compound is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions. It’s used as a biochemical tool to isolate and study proteins and to understand protein-protein interactions within the cell .
Chemical Synthesis
In the field of chemical synthesis, 3-[(3-Chlorobenzyl)oxy]piperidine hydrochloride is a valuable intermediate. Researchers use it to synthesize more complex molecules that could have potential therapeutic applications or to study reaction mechanisms .
Chromatography
Chromatography, a technique for separating mixtures, often employs this compound in the development of new methods for analyzing pharmaceuticals or complex biological samples. It can serve as a standard or a reagent in chromatographic processes .
Analytical Chemistry
Analytical chemists use 3-[(3-Chlorobenzyl)oxy]piperidine hydrochloride for method development and validation. It’s particularly useful in the calibration of instruments and the quantification of substances within a sample .
Antiproliferative Research
The compound has been studied for its antiproliferative properties, which means it could inhibit the growth of cells. This is particularly relevant in cancer research, where controlling the proliferation of cancer cells is a primary goal .
Apoptotic Research
Related to its antiproliferative effects, 3-[(3-Chlorobenzyl)oxy]piperidine hydrochloride is also used in apoptosis research. Apoptosis is the process of programmed cell death, and understanding it is crucial for developing treatments for diseases where cell death is a factor .
Safety And Hazards
properties
IUPAC Name |
3-[(3-chlorophenyl)methoxy]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO.ClH/c13-11-4-1-3-10(7-11)9-15-12-5-2-6-14-8-12;/h1,3-4,7,12,14H,2,5-6,8-9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBFIEAJKIOACMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)OCC2=CC(=CC=C2)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3-Chlorobenzyl)oxy]piperidine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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